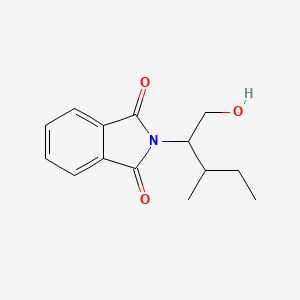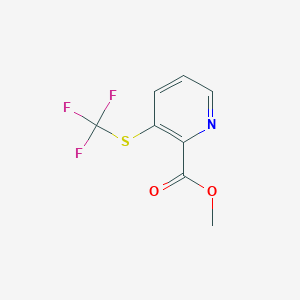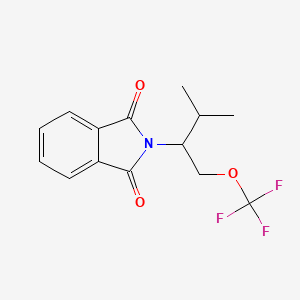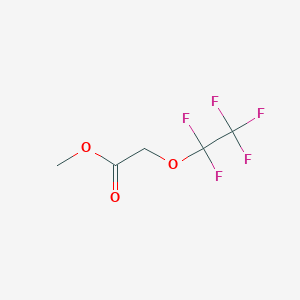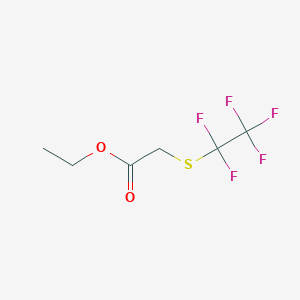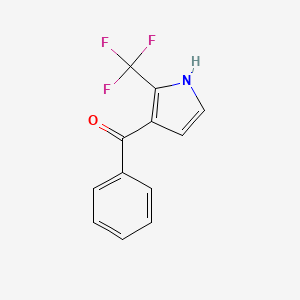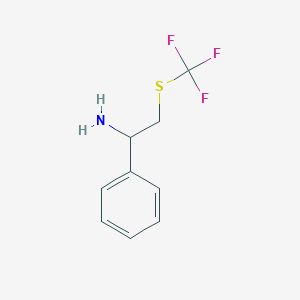
2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione is a fluorinated organic compound known for its unique chemical properties. The presence of pentafluoroethyloxy groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione with 2-(pentafluoroethyloxy)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis. Purification is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pentafluoroethyloxy group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Applications De Recherche Scientifique
2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The pentafluoroethyloxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]oxolane
- Bis-(2-pentafluoroethyloxy-ethyl)-amine
Uniqueness
2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione stands out due to its unique combination of the isoindole core and pentafluoroethyloxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile compared to similar compounds.
Propriétés
IUPAC Name |
2-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F5NO3/c13-11(14,15)12(16,17)21-6-5-18-9(19)7-3-1-2-4-8(7)10(18)20/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNSRFNYIWGHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



